SEL120-34A HCl is a potent and selective small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. [ [] ] It acts by competitively binding to the ATP-binding site of these kinases. [ [] ] This inhibition disrupts the activity of the CDK8 kinase module within the Mediator complex, a critical regulator of RNA polymerase II-dependent transcription. [ [, ] ] SEL120-34A HCl has demonstrated significant potential as a research tool for investigating CDK8/19-dependent cellular processes and as a potential therapeutic agent for various diseases, including acute myeloid leukemia (AML). [ [, ] ]
Molecular Structure Analysis
SEL120-34A is a substituted tricyclic benzimidazole. [ [] ] X-ray crystallography studies revealed that SEL120-34A binds to the ATP binding site of CDK8 as a type I inhibitor. [ [, ] ] This binding involves the formation of halogen bonds with the protein's hinge region and hydrophobic interactions within its front pocket. [ [] ]
Mechanism of Action
SEL120-34A HCl exerts its biological effects primarily through the inhibition of CDK8 and CDK19. [ [] ] By targeting these kinases, the compound disrupts the function of the Mediator complex, ultimately impacting the transcription of specific genes. [ [, ] ]
Inhibition of STAT Phosphorylation: SEL120-34A HCl inhibits the phosphorylation of STAT1 at serine 727 (Ser727) and STAT5 at serine 726 (Ser726), interfering with their transcriptional activity. [ [, , ] ] This inhibition has been linked to its anti-leukemic effects. [ [] ]
Modulation of Gene Expression: SEL120-34A HCl alters the expression of genes involved in various cellular processes, including cell survival, differentiation, and DNA damage response. [ [, , , ] ] For example, it represses the interferon-related DNA damage resistance signature (IRDS) pathway in colorectal cancer. [ [] ]
Induction of Differentiation: In AML models, SEL120-34A HCl promotes granulocytic differentiation of leukemia cells, suggesting a potential mechanism for its therapeutic efficacy. [ [] ]
Applications
Acute Myeloid Leukemia (AML):
Demonstrates anti-leukemic activity in both murine and human AML models, including patient-derived xenografts. [ [] ]
Inhibits cell growth, induces apoptosis, and promotes granulocytic differentiation of AML cells. [ [] ]
Exhibits efficacy in AML cells with high levels of STAT5 Ser726 phosphorylation, suggesting potential for personalized therapy. [ [, ] ]
Colorectal Cancer:
Inhibits the expression of STAT1-dependent genes involved in the interferon-related DNA damage resistance signature (IRDS) pathway. [ [] ]
Shows synergistic cytotoxic effects with standard chemotherapy drugs. [ [] ]
Rhabdomyosarcoma (aRMS):
Identified as a potential therapeutic target for fusion-positive aRMS. [ [] ]
Genetic and pharmacologic inhibition of CDK8 impairs aRMS cell line growth in vitro and in vivo. [ [] ]
Loss of CDK8 function leads to the upregulation of genes involved in myogenesis and alters PAX3-FOXO1 gene expression programs, promoting differentiation. [ [] ]
Diamond-Blackfan Anemia (DBA):
Rescues proliferation and erythroid maturation of erythroid progenitors in a mouse model of DBA and in primary DBA patient cells. [ [] ]
Improves red blood cell count and hemoglobin levels in vivo. [ [] ]
Modulates the expression of p53 and MYC target genes, potentially contributing to its therapeutic effect. [ [] ]
Future Directions
Biomarker Development: Research on identifying reliable biomarkers for predicting response to SEL120-34A HCl therapy, such as STAT phosphorylation status, is crucial. [ [, ] ]
Combination Therapies: Exploring the efficacy of SEL120-34A HCl in combination with other therapeutic agents, particularly in the context of cancer and DBA, holds promise. [ [, ] ]
Related Compounds
Senexin B
Compound Description: Senexin B is a small-molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK8. It demonstrates anti-leukemic activity in acute myeloid leukemia (AML) models by inhibiting cell growth and inducing apoptosis. Similar to SEL120-34A, Senexin B reduces the activation of STAT5 and STAT1, contributing to its anti-leukemic effects. [, ]
Relevance: Senexin B is structurally related to SEL120-34A HCl as both compounds share a similar core structure and function as potent and selective CDK8 inhibitors. This shared mechanism of action, specifically targeting CDK8, makes them suitable for comparison in the context of treating AML. [, ]
BI-1347
Compound Description: BI-1347 is a small molecule that acts as a potent and selective inhibitor of CDK8. In preclinical studies, BI-1347 has demonstrated efficacy in impairing the growth of alveolar rhabdomyosarcoma (aRMS) cells. []
Relevance: BI-1347 is structurally related to SEL120-34A HCl due to their shared target, CDK8. Both compounds exhibit inhibitory activity against this kinase, suggesting structural similarities within their pharmacophores, which are responsible for interacting with and inhibiting CDK8. []
JH-XII-178
Compound Description: JH-XII-178 is a small molecule that functions as a CDK8 kinase inhibitor. Studies have shown that JH-XII-178 exhibits inhibitory effects on aRMS cell line growth. []
Relevance: JH-XII-178 is structurally related to SEL120-34A HCl by virtue of their shared ability to inhibit CDK8. This shared biological activity points towards a likely structural similarity in the regions of the molecules responsible for binding to and inhibiting the CDK8 kinase, making JH-XII-178 relevant for comparison. []
CCT-251545
Compound Description: CCT-251545 is a potent and selective inhibitor of CDK8. It exhibits therapeutic potential in treating Diamond-Blackfan Anemia (DBA) by improving the proliferation and maturation of erythroid progenitors. []
Relevance: CCT-251545 is structurally related to SEL120-34A HCl as both compounds share CDK8 as their primary target. Their shared mechanism of action suggests structural similarities that allow them to bind and inhibit CDK8, making CCT-251545 a relevant compound for comparison. []
Senexin A
Compound Description: Senexin A is a selective inhibitor of CDK8, known for its ability to improve the proliferation and maturation of erythroid progenitors in models of DBA. []
Relevance: Senexin A is structurally related to SEL120-34A HCl because both are classified as CDK8 inhibitors. This shared target implies that they likely possess similar structural elements enabling them to interact with and inhibit CDK8. []
Thienopyridine Analogues
Compound Description: A series of thienopyridine analogues, structurally similar to compounds investigated as bone anabolic agents [], were identified as potent rescuers of RPS19-deficient erythroid cell proliferation. These thienopyridines demonstrated a structure-activity relationship (SAR) resembling known CDK8 inhibitors.
Relevance: While their precise structures are not fully disclosed, these thienopyridine analogues share a core structure and exhibit an SAR comparable to known CDK8 inhibitors, including SEL120-34A HCl. This shared SAR strongly suggests a similar mode of action and potential structural similarities, making them relevant to the study of SEL120-34A HCl. []
SEL120-34A; SEL 120-34A; SEL-120-34A; SEL12034A; SEL 12034A; SEL-12034A.
Canonical SMILES
CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br.Cl
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SCH51344 is a pyrazoloquinoline that is 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline bearing an additional 2-[(2-hydroxyethoxy)ethyl]amino substituent at position 4 It has a role as an antineoplastic agent. It is a pyrazoloquinoline, an aromatic ether, an aromatic amine, a secondary amino compound and a primary alcohol.
SCH-538415 is a novel acyl carrier protein synthase inhibitor from a microorganism. SCH-538415 exhibited inhibitory activity in the acyl carrier protein synthase (AcpS) assay with an IC(50) value of 4.19 microM and showed antibacterial activity against Staphylococcus aureus in the agar diffusion assay.
2-Phenyl-1, 3-propanediol monocarbamate belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 2-Phenyl-1, 3-propanediol monocarbamate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Phenyl-1, 3-propanediol monocarbamate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-phenyl-1, 3-propanediol monocarbamate is primarily located in the cytoplasm. 2-Phenyl-1, 3-propanediol monocarbamate can be converted into 3-carbamoyl-2-phenylpropionaldehyde; which is catalyzed by the enzyme alcohol dehydrogenase 1A. In humans, 2-phenyl-1, 3-propanediol monocarbamate is involved in the felbamate metabolism pathway. 2-Phenyl-1,3-propanediol monocarbamate is a member of benzenes.